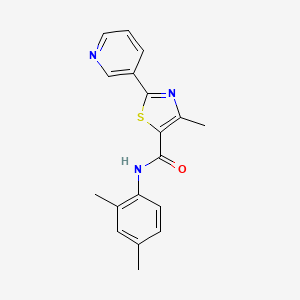

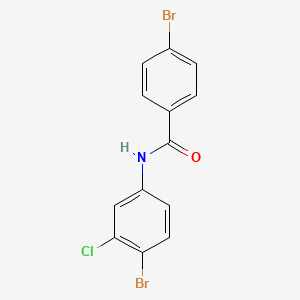

![molecular formula C22H26BrN3O2S2 B4630285 2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)

2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one

Overview

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For example, a green synthetic method for a related compound was established through a three-step process from commercially available precursors, achieving a total yield of 43% (H. Lei et al., 2017). Another approach reported the synthesis via a catalytic four-component reaction, characterized by step economy and easy purification (Taoda Shi et al., 2018).

Molecular Structure Analysis

The molecular structures of thieno[2,3-d]pyrimidin-4(3H)-ones are confirmed using various spectroscopic techniques such as 1H NMR and MS. These compounds often exhibit complex structures with multiple functional groups contributing to their diverse biological activities. For instance, the structure of a related thiopyrano[4,3-d]pyrimidine derivative was confirmed through detailed spectroscopic analysis, emphasizing the importance of structural confirmation in the development of these compounds (Ping Wang et al., 2015).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including alkylation, which can introduce different substituents at various positions on the pyrimidine ring, influencing their chemical properties and biological activities. For example, specific derivatives have shown virus-inhibiting properties in vitro, highlighting the impact of chemical modifications on biological activity (M. Novikov et al., 2004).

Scientific Research Applications

Synthesis and Biological Activity

Compounds with similar structures have been synthesized and evaluated for their biological activities, including anti-HIV-1 activity. For instance, derivatives of pyrimidin-4(3H)-one containing various substituents have shown virus-inhibiting properties with respect to the human immunodeficiency virus in vitro (Novikov et al., 2004).

Chemical Reactions and Synthesis Techniques

Research has also focused on the chemical reactions and synthesis techniques involving similar compounds. For example, reactions with hydrazidoyl halides have led to the synthesis of various heterocycles, demonstrating the versatility of these chemical frameworks in organic synthesis (Abdelhamid & Shiaty, 1988).

Intermediate for Inhibitors

Such compounds have been identified as important intermediates in the synthesis of inhibitors targeting specific biological pathways. One study described a rapid and green synthetic method for a compound that inhibited tumor necrosis factor alpha and nitric oxide, highlighting the potential therapeutic applications of these molecules (Lei et al., 2017).

Antitumor Activity

Novel derivatives derived from similar chemical structures have been synthesized and evaluated for their antitumor activity. Some compounds have shown potent activity against specific cancer cell lines, suggesting their potential use in cancer therapy (Edrees & Farghaly, 2017).

Antibacterial and Antifungal Activity

Research has also extended to the synthesis of new derivatives with significant antibacterial and antifungal activities. Some compounds have exhibited higher activity than standard treatments against certain strains of bacteria and fungi, indicating their potential as novel antimicrobial agents (Kahveci et al., 2020).

properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-5,6-dimethyl-3-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrN3O2S2/c1-15-16(2)30-20-19(15)21(27)26(9-3-8-25-10-12-28-13-11-25)22(24-20)29-14-17-4-6-18(23)7-5-17/h4-7H,3,8-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQYCKGQAMKXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)Br)CCCN4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-bromobenzyl)sulfanyl]-5,6-dimethyl-3-[3-(morpholin-4-yl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

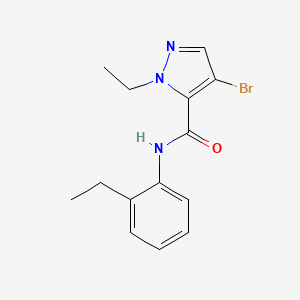

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630232.png)

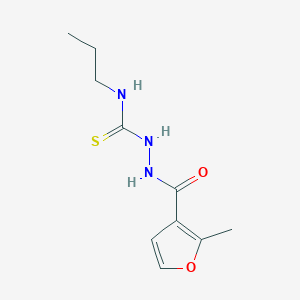

![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630243.png)

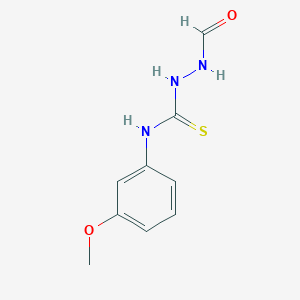

![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4630250.png)

![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)

![4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)

![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)

![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)

![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)